molecular formula C20H23F2N3O B12267274 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline

Cat. No.: B12267274
M. Wt: 359.4 g/mol
InChI Key: FEPFONLLFABOPF-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine moiety. The presence of the difluoropiperidine group adds unique chemical properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine derivatives followed by cyclization reactions to form the quinoline ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the difluoropiperidine group and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets. The difluoropiperidine group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is unique due to its combination of a quinoline core with a difluoropiperidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1-quinolin-4-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C20H23F2N3O/c21-20(22)8-13-25(14-9-20)19(26)15-6-11-24(12-7-15)18-5-10-23-17-4-2-1-3-16(17)18/h1-5,10,15H,6-9,11-14H2

InChI Key

FEPFONLLFABOPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

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